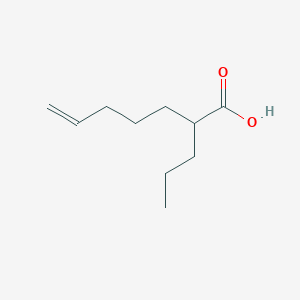

2-Propyl-6-heptenoic acid

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-propylhept-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h3,9H,1,4-8H2,2H3,(H,11,12) |

InChI Key |

RGJRCYPXGGEZHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Propyl-6-heptenoic Acid: Technical Guide for Bioanalysis & Polymer Science

Abstract

2-Propyl-6-heptenoic acid (CAS: 81305-62-6) acts as a critical functionalized intermediate in two distinct high-value sectors: bioanalytical chemistry and advanced polymer materials .[1] Structurally, it serves as a "linker-equipped" analog of Valproic Acid (VPA), a major anticonvulsant. By retaining the pharmacophoric 2-propyl moiety while extending the main chain with a terminal alkene, this molecule enables the synthesis of highly specific immunogens for VPA immunoassays without compromising antibody recognition. In material science, it functions as a polar monomer, introducing carboxylic acid functionality into olefin copolymers to enhance adhesion and compatibility. This guide details its structural properties, synthesis via malonic ester alkylation, and its application in hapten design and polymer functionalization.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

Common Synonyms: 2-Propyl-6-heptenoic acid; 2-Propylhept-6-enoic acid ethyl ester (derivative); VPA-Hapten Precursor.

-

CAS Number: 81305-62-6[1]

-

Molecular Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol [1]

Structural Logic & Pharmacophore Mimicry

The molecule is designed as a structural mimic of Valproic Acid (VPA, 2-propylpentanoic acid), with a specific modification for conjugation.

| Feature | Valproic Acid (Target) | 2-Propyl-6-heptenoic Acid (Tool) | Function in Bioanalysis |

| Alpha-Carbon | Chiral center (racemic) | Chiral center (racemic) | Maintains steric environment for Ab binding. |

| Side Chain A | Propyl (-C₃H₇) | Propyl (-C₃H₇) | Recognition Motif: Matches VPA exactly. |

| Side Chain B | Propyl (-C₃H₇) | 4-Pentenyl (-C₅H₉) | Linker Arm: Extends the chain to prevent steric hindrance during conjugation. |

| Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Recognition Motif: Critical for electrostatic interaction with the antibody. |

| Terminus | Methyl (-CH₃) | Alkene (-CH=CH₂) | Reactive Handle: Site for chemical modification (Thio-ene, Ozonolysis) to attach carrier proteins. |

Physicochemical Properties[1][6][7]

-

Physical State: Viscous liquid / Oil (at 20°C).

-

Color: Colorless to pale yellow.

-

Boiling Point: Estimated 270–280°C (at 760 mmHg) based on VPA (220°C) + C₂H₂ extension.

-

Density: ~0.92–0.94 g/cm³.

-

Solubility:

-

Water: Low (< 1 mg/mL).

-

Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.

-

-

pKa: ~4.8 (Typical for aliphatic carboxylic acids).

Synthesis & Manufacturing

The most robust synthesis route utilizes the Malonic Ester Synthesis . This pathway ensures precise control over the alpha-carbon substitution, preventing poly-alkylation side products common in direct acid alkylation.

Protocol: Step-by-Step Synthesis

Reaction Scale: 100 mmol baseline.

Phase 1: Mono-Alkylation (Introduction of Propyl Group)

-

Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromopropane (1.1 eq).

-

Procedure:

-

Dissolve NaOEt in anhydrous ethanol.

-

Add Diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.

-

Add 1-Bromopropane dropwise. Reflux for 4–6 hours.

-

Workup: Evaporate EtOH, partition between water/EtOAc. Distill to obtain Diethyl propylmalonate .

-

Phase 2: Dialkylation (Introduction of Pentenyl Chain)

-

Reagents: Diethyl propylmalonate (from Phase 1), Sodium Hydride (1.2 eq, 60% dispersion), 5-Bromo-1-pentene (1.1 eq).

-

Procedure:

-

Suspend NaH in dry THF under Argon/Nitrogen.

-

Add Diethyl propylmalonate dropwise at 0°C. Evolution of H₂ gas occurs.

-

Add 5-Bromo-1-pentene. Heat to reflux (60–70°C) for 12 hours.

-

Monitor: TLC (Hexane:EtOAc 9:1) should show disappearance of mono-alkylated starting material.

-

Phase 3: Hydrolysis & Decarboxylation

-

Reagents: KOH (4.0 eq, aq), Ethanol.

-

Procedure:

-

Reflux the dialkylated diester in KOH/EtOH/H₂O for 4 hours.

-

Acidify to pH 1 with conc. HCl (Caution: Exothermic).

-

Heat the crude dicarboxylic acid to 160–180°C (neat) for 2 hours to induce thermal decarboxylation. CO₂ evolution will be observed.

-

Purification: Vacuum distillation of the resulting oil yields pure 2-Propyl-6-heptenoic acid .

-

Synthesis Pathway Visualization

Figure 1: Malonic Ester Synthesis route ensuring regioselective formation of the quaternary carbon center.

Applications in Bioanalysis (Immunoassays)

The primary utility of 2-Propyl-6-heptenoic acid is in the generation of anti-Valproic Acid antibodies . Direct conjugation of VPA to a protein is difficult because the carboxylic acid is the key recognition site; blocking it destroys antibody affinity.

The "Linker Strategy"

By using 2-Propyl-6-heptenoic acid, the "tail" (alkene) serves as the attachment point, leaving the "head" (carboxylic acid + propyl group) free for immune recognition.

Conjugation Protocol (Thio-Ene Click)

-

Activation: React 2-Propyl-6-heptenoic acid with Thioacetic acid (radical addition) to form the thioester.

-

Deprotection: Hydrolyze to the free thiol (-SH).

-

Conjugation: React the thiol-modified hapten with Maleimide-activated BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).

-

Result: An immunogen that presents the VPA pharmacophore on a spacer arm.

Functional Logic Diagram

Figure 2: Structural logic showing how the heptenoic acid analog preserves the VPA epitope while providing a conjugation handle.

Applications in Polymer Science

Beyond bioanalysis, this molecule is cited in patent literature as a functional monomer for olefin copolymers.

-

Role: Introduces polarity (COOH) into non-polar polyolefin backbones (e.g., Polyethylene, Polypropylene).

-

Mechanism: The terminal alkene copolymerizes with ethylene/propylene via Ziegler-Natta or Metallocene catalysis (often requiring protection of the COOH group) or via radical polymerization.

-

Benefit: Improves adhesion to metals, printability, and compatibility with polar fillers.

Analytical Characterization

To validate the identity of synthesized 2-Propyl-6-heptenoic acid, the following spectral signatures must be confirmed:

| Method | Expected Signature | Interpretation |

| ¹H-NMR (CDCl₃) | δ 11.0–12.0 (br s, 1H) | Carboxylic Acid proton (-COOH). |

| δ 5.7–5.9 (m, 1H) | Vinylic proton (-CH=). | |

| δ 4.9–5.1 (m, 2H) | Terminal alkene protons (=CH₂). | |

| δ 2.3–2.4 (m, 1H) | Alpha-proton (Chiral center). | |

| IR Spectroscopy | 1700–1710 cm⁻¹ | Strong C=O stretch (Acid). |

| 1640 cm⁻¹ | Weak C=C stretch (Alkene). | |

| 2500–3000 cm⁻¹ | Broad O-H stretch (Carboxylic Acid). | |

| Mass Spectrometry | m/z 170 [M]+ | Molecular ion. |

| m/z 125 [M-COOH]+ | Loss of carboxyl group (Alpha-cleavage). |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the terminal alkene.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

- European Patent Office. (1982). Method for determination of valproic acid and reagents therein (EP0043285B1).

- Mitsui Chemicals, Inc. (2002). Polar group-containing olefin copolymer and thermoplastic resin composition containing the copolymer (JP2002145949A).

-

ChemBK. (2024). 2-Propyl-6-heptenoic acid Chemical Properties. ChemBK Database. [Link][3][6]

-

Justia Patents. (2025). Copolymer of olefin and unsaturated carboxylic acid. Justia. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CN114901717A - å¯åºåå è´åè²è碳äºäºèºç»åç© - Google Patents [patents.google.com]

- 3. Page 06801 (Chemical) [intlab.org]

- 4. ES2343645T3 - Copolimero de olefina que contiene grupo polar, procedimiento para preparar el mismo, composicion de resina termoplastica que contiene el copolimero, y usos de los mismos. - Google Patents [patents.google.com]

- 5. JP2002145949A - 極æ§åºå«æãªã¬ãã£ã³å ±éåä½ããã³è©²å ±éåä½ãå«ãç±å¯å¡æ§æ¨¹èçµæç© - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Propyl-6-heptenoic acid CAS number and molecular weight

Advanced Intermediate for Anticonvulsant Analogs and Lipid Mimetics

Executive Summary

2-Propyl-6-heptenoic acid (CAS: 81305-62-6 ) is a branched-chain unsaturated carboxylic acid primarily utilized in the structure-activity relationship (SAR) exploration of valproic acid (VPA) derivatives.[1][2] As a structural homolog of VPA (2-propylpentanoic acid), this compound is critical for researchers investigating neuroactive small molecules, specifically those targeting GABAergic pathways or histone deacetylase (HDAC) inhibition. Its terminal alkene functionality serves as a versatile handle for late-stage diversification, including iodolactonization and thiol-ene "click" conjugation, making it an invaluable tool in medicinal chemistry and lipid probe design.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 81305-62-6 |

| IUPAC Name | 2-Propylhept-6-enoic acid |

| Molecular Weight | 170.25 g/mol |

| Molecular Formula | C₁₀H₁₈O₂ |

| SMILES | CCCC(CCCC=C)C(=O)O |

| InChI Key | RGJRCYPXGGEZHF-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

| Predicted pKa | ~4.75 (Carboxylic acid) |

| Solubility | Soluble in DMSO, Ethanol, DCM; Sparingly soluble in water |

Synthesis & Manufacturing Protocol

To ensure high purity and control over the branching position, the Malonic Ester Synthesis is the industry-standard route. This method prevents the formation of regioisomers common in direct alkylation of linear acids.

Mechanism & Workflow

The synthesis relies on the sequential alkylation of diethyl malonate. The order of alkylation (Propyl vs. Pentenyl) is theoretically interchangeable, but introducing the larger group second is often kinetically favorable to minimize dialkylation side products.

Figure 1: Stepwise synthesis via malonic ester alkylation. The sequence ensures precise quaternary carbon formation at the alpha position.

Detailed Experimental Protocol

Step 1: Mono-alkylation (Propylation)

-

Activation: In a dry 3-neck flask under N₂, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

-

Deprotonation: Add sodium ethoxide (1.05 eq) dropwise at 0°C. Stir for 30 min to form the enolate.

-

Addition: Add 1-bromopropane (1.0 eq) dropwise.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Evaporate EtOH, partition between water/ether, and distill to obtain diethyl 2-propylmalonate.

Step 2: Second Alkylation (Pentenylation)

-

Re-activation: Treat the purified diethyl 2-propylmalonate with NaOEt (1.1 eq) in dry EtOH.

-

Addition: Add 5-bromo-1-pentene (1.1 eq). Note: 5-bromo-1-pentene provides the 5-carbon chain with a terminal alkene required to reach the 6-heptenoic position relative to the core.

-

Reflux: Reflux overnight (12–16 h) to drive the reaction against the steric bulk of the propyl group.

Step 3: Hydrolysis & Decarboxylation

-

Saponification: Reflux the diester with 40% aq. KOH for 4 hours until the solution becomes homogeneous.

-

Acidification: Cool to 0°C and acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid intermediate.

-

Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath. CO₂ evolution will be vigorous. Continue until gas evolution ceases.

-

Purification: Vacuum distillation (approx. 140°C @ 10 mmHg) yields pure 2-Propyl-6-heptenoic acid .

Applications in Drug Development

Valproic Acid (VPA) Analogues

2-Propyl-6-heptenoic acid serves as a "second-generation" scaffold for antiepileptic drug discovery.

-

Safety Profiling: VPA is associated with hepatotoxicity, often linked to the formation of the toxic metabolite 4-ene-VPA (2-propyl-4-pentenoic acid). By extending the chain length (heptenoic vs. pentenoic) and moving the double bond to the terminal position (6-ene), researchers can study metabolic stability and hepatotoxic potential while retaining GABAergic activity.

-

Mechanism of Action: The lipophilic tail (propyl + heptenyl) facilitates blood-brain barrier (BBB) penetration. The carboxylic acid moiety mimics the GABA pharmacophore.

Mechanism-Based Probes

The terminal double bond is a "chemical handle" that allows this molecule to function as a probe:

-

Metabolic Trapping: Terminal alkenes can inactivate Cytochrome P450 enzymes via radical intermediates, allowing identification of specific CYP isoforms responsible for VPA metabolism.

-

Iodolactonization: Reaction with I₂/KI creates a bicyclic lactone. This transformation is used to synthesize conformationally constrained GABA analogs.

Figure 2: Functional utility of 2-Propyl-6-heptenoic acid in pharmaceutical research.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 11.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 5.80 ppm (m, 1H): Internal vinylic proton (-CH=CH -).

-

δ 4.95–5.05 ppm (m, 2H): Terminal vinylic protons (-CH=CH₂ ).

-

δ 2.35 ppm (m, 1H): Alpha-proton (chiral center, >CH -COOH).

-

δ 0.90 ppm (t, 3H): Terminal methyl of the propyl group.

-

-

¹³C NMR:

-

~182 ppm: Carbonyl carbon.

-

~138 ppm: Internal alkene carbon.

-

~115 ppm: Terminal alkene carbon.

-

~45 ppm: Alpha-carbon.

-

Safety & Handling

-

Hazards: Like most medium-chain fatty acids, this compound is Corrosive (Skin Corr. 1B) and an Irritant .

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal double bond is susceptible to auto-oxidation over prolonged periods; stabilization with BHT (butylated hydroxytoluene) is recommended for bulk storage.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

Amatek Scientific. (2024).[1] Product Data: 2-Propylhept-6-enoic acid (CAS 81305-62-6).[1][2] Retrieved from

-

ChemBK. (2024). Chemical Properties of 2-Propyl-6-heptenoic acid. Retrieved from

-

Sigma-Aldrich. (2024). 6-Heptenoic Acid Derivatives and Analogs. Retrieved from

-

PubChem. (2024).[3][4] Compound Summary: Heptenoic Acid Derivatives. Retrieved from

- Bialer, M. (2012). Chemical properties of Valproic Acid and its derivatives. In Antiepileptic Drugs: Discovery and Development.

Sources

Difference between 2-Propyl-6-heptenoic acid and Valproic acid

The following technical guide provides an in-depth comparison between Valproic Acid (VPA) and its functionalized structural analogue, 2-Propyl-6-heptenoic acid.

From Therapeutic Agent to Bioanalytical Probe

Executive Summary

Valproic Acid (VPA) is a foundational antiepileptic drug (AED) and histone deacetylase (HDAC) inhibitor characterized by a short, branched, saturated fatty acid structure (C8).

2-Propyl-6-heptenoic acid is a specific structural analogue of VPA.[1] Unlike VPA metabolites (such as 2-ene-VPA or 4-ene-VPA) which are studied for pharmacological activity or toxicity, 2-Propyl-6-heptenoic acid is primarily utilized as a haptenic linker in bioanalytical chemistry. Its terminal alkene serves as a reactive "handle" for bioconjugation, allowing the synthesis of VPA-immunogens required for the development of therapeutic drug monitoring (TDM) assays (e.g., ELISA, FPIA).

This guide delineates the physicochemical divergence, synthetic pathways, and specific utility of these two compounds.

Part 1: Physiochemical & Structural Divergence

The core difference lies in the chain length and the degree of saturation. VPA is chemically inert at its tail, whereas 2-Propyl-6-heptenoic acid is designed with a reactive terminal olefin.

| Feature | Valproic Acid (VPA) | 2-Propyl-6-heptenoic Acid |

| IUPAC Name | 2-Propylpentanoic acid | 2-Propyl-6-heptenoic acid |

| Formula | C₈H₁₆O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 144.21 g/mol | 170.25 g/mol |

| Structure | Branched, Saturated (Inert Tail) | Branched, Terminal Alkene (Reactive Tail) |

| Primary State | Colorless liquid | Oily liquid |

| Pharmacology | GABA transaminase inhibitor; HDAC inhibitor | Non-therapeutic ; Immunogen precursor |

| Metabolic Fate | Glucuronidation, | |

| Key Utility | Epilepsy & Bipolar Disorder Treatment | Hapten Synthesis for VPA Immunoassays |

Structural Visualization

The following diagram contrasts the inert nature of VPA with the reactive capacity of the heptenoic analogue.

Figure 1: Structural comparison highlighting the functional "handle" on the heptenoic analogue.

Part 2: The Core Application – Hapten Design

While VPA is the analyte of interest in clinical settings, it is too small (MW < 1000 Da) to elicit an immune response on its own. To create antibodies for VPA detection assays, VPA must be chemically linked to a carrier protein (e.g., BSA or KLH).

Since VPA lacks a reactive group other than its carboxylic acid (which is needed for antibody recognition), 2-Propyl-6-heptenoic acid is used as a mimic. The terminal double bond allows the molecule to be covalently attached to a protein carrier without disturbing the critical 2-propylpentanoic acid pharmacophore recognized by the antibody.

The Mechanism of Immunogen Synthesis

-

Preservation of Epitope: The "head" of 2-Propyl-6-heptenoic acid is identical to VPA.

-

Conjugation: The terminal double bond (C6=C7) is reacted with thioacetic acid or functionalized via linker chemistry to attach to the carrier protein.

-

Result: The antibody generated recognizes the "VPA-like" head, enabling the detection of actual VPA in patient blood samples.

Part 3: Synthetic Protocols

This section details the synthesis of 2-Propyl-6-heptenoic acid, derived from established patent methodologies for VPA-hapten generation.

Protocol A: Synthesis of 2-Propyl-6-heptenoic Acid

Objective: Create the unsaturated analogue via malonic ester alkylation.

Reagents:

-

Dimethyl malonate

-

Sodium methoxide (NaOCH₃)

-

Propyl bromide

-

5-Bromo-1-pentene (The critical reagent introducing the terminal alkene)

-

Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

First Alkylation (Introduction of Propyl Group):

-

In a reactor, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol containing NaOCH₃ (1.1 eq).

-

Add propyl bromide (1.0 eq) dropwise at 50°C. Reflux for 4 hours.

-

Result: Dimethyl 2-propylmalonate.

-

-

Second Alkylation (Introduction of Pentenyl Chain):

-

Treat the mono-alkylated product with a second equivalent of NaOCH₃.

-

Add 5-bromo-1-pentene (1.1 eq) dropwise. This step extends the chain and adds the terminal double bond.

-

Reflux for 6–8 hours.

-

Result: Dimethyl 2-(4-pentenyl)-2-propylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

Add 50% NaOH solution to the diester and reflux for 12 hours to hydrolyze to the dicarboxylic acid.

-

Acidify with concentrated HCl to pH 1.

-

Heat the neat dicarboxylic acid to 160–180°C. This induces thermal decarboxylation (loss of CO₂).

-

Purification: Distill the resulting oil under reduced pressure.[3][5]

-

Yield: ~65% colorless oil.

Validation: 1H-NMR should show terminal alkene protons at

Protocol B: Bioconjugation (Hapten Activation)

Objective: Link the analogue to a protein carrier (e.g., BSA).

-

Thio-Addition: React 2-Propyl-6-heptenoic acid with thioacetic acid (radical addition) to convert the terminal alkene into a thioester.

-

Deprotection: Hydrolyze the thioester to reveal a free thiol (-SH).

-

Conjugation: React the thiol-modified VPA analogue with Maleimide-activated BSA.

Part 4: Toxicology & Metabolic Implications

Although 2-Propyl-6-heptenoic acid is a reagent, understanding its potential biological activity is critical for handling safety.

The "Terminal Alkene" Risk

Research into VPA toxicity (specifically the hepatotoxic metabolite 4-ene-VPA ) has established that terminal double bonds can be dangerous.

-

Mechanism: Terminal alkenes can undergo bioactivation by Cytochrome P450 to form epoxides or reactive CoA esters that sequester mitochondrial Coenzyme A.

-

Comparison:

-

4-ene-VPA (C5 chain): Highly hepatotoxic; causes microvesicular steatosis.

-

2-Propyl-6-heptenoic (C7 chain): Likely undergoes

-oxidation or

-

Safety Directive: Treat 2-Propyl-6-heptenoic acid as a potential skin sensitizer and hepatotoxin. Handle in a fume hood with nitrile gloves.

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates how this specific analogue bridges the gap between the drug (VPA) and the diagnostic test used to monitor it.

Figure 2: The role of 2-Propyl-6-heptenoic acid in generating diagnostic tools for VPA.

References

-

Synthesis of VPA Haptens: Title: Method for determination of valproic acid and reagents therein.[6] Source: European Patent Office (EP0043285B1). Context: Describes the synthesis of 2-propyl-6-heptenoic acid and its conjugation to Bovine Serum Globulin (BSG) for immunoassay development. URL:

-

VPA Metabolism & Toxicity: Title: Valproic acid-induced hepatotoxicity: critical review of the mechanisms. Source: Current Drug Metabolism. Context: Establishes the toxicity mechanism of terminal alkene analogues (4-ene-VPA) which is relevant for handling the heptenoic analogue. URL:[Link]

-

Analytical Chemistry of VPA: Title: Development of a fluorescence polarization immunoassay for valproic acid. Source: Journal of Immunoassay. Context: Details the use of functionalized VPA analogues to create tracers and antibodies. URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0043285B1 - Method for determination of valproic acid and reagents therein - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 6. Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach [agris.fao.org]

2-Propyl-6-heptenoic Acid: Technical Guide on Synthesis and Application as a Valproic Acid Analogue

This guide provides an in-depth technical analysis of 2-Propyl-6-heptenoic Acid , a critical structural analogue of Valproic Acid (VPA). It focuses on its chemical synthesis, pharmacological significance as a hapten for bioanalytical development, and its role in Structure-Activity Relationship (SAR) studies.

Executive Summary

2-Propyl-6-heptenoic acid (PHA) is a synthetic branched-chain fatty acid designed as a structural analogue of the antiepileptic drug Valproic Acid (VPA). Unlike VPA, which is a saturated 5-carbon chain molecule (2-propylpentanoic acid), PHA features an extended 7-carbon chain terminating in a double bond (alkene).

This specific structural modification serves two primary technical functions:

-

Bioanalytical Hapten Design: The terminal alkene provides a reactive handle for chemical conjugation to carrier proteins (e.g., BSA, KLH) without altering the "epitope" recognition site (the propyl-carboxylic core) required for generating VPA-specific antibodies.

-

SAR & Metabolic Probing: It allows researchers to investigate the impact of chain length and distal unsaturation on VPA’s pharmacodynamics and toxicity, specifically testing the "terminal double bond" hypothesis associated with hepatotoxicity.

Chemical & Structural Analysis

Structural Comparison

The pharmacological distinctiveness of PHA arises from its steric and electronic deviations from VPA.

| Feature | Valproic Acid (VPA) | 4-ene-VPA (Toxic Metabolite) | 2-Propyl-6-heptenoic Acid (PHA) |

| IUPAC Name | 2-Propylpentanoic acid | 2-Propylpent-4-enoic acid | 2-Propylhept-6-enoic acid |

| Formula | C₈H₁₆O₂ | C₈H₁₄O₂ | C₁₀H₁₈O₂ |

| Chain Length | 5 Carbons (Pentyl) | 5 Carbons (Pentyl) | 7 Carbons (Heptyl) |

| Unsaturation | None (Saturated) | C4=C5 (Terminal) | C6=C7 (Terminal) |

| LogP (Est.) | ~2.75 | ~2.4 | ~3.5 (More Lipophilic) |

| Primary Use | Anticonvulsant Drug | Toxicological Marker | Immunoassay Hapten / SAR Probe |

Physicochemical Properties

-

Lipophilicity: PHA is significantly more lipophilic than VPA due to the addition of two methylene (-CH₂-) units. This suggests higher Blood-Brain Barrier (BBB) permeability but also potentially higher protein binding.

-

Reactivity: The terminal C6=C7 double bond is electronically isolated from the carboxylic acid, making it stable under physiological conditions but reactive towards electrophiles (e.g., ozone, thioacetic acid) in synthetic applications.

Synthesis Protocol

The synthesis of 2-propyl-6-heptenoic acid typically follows a Malonic Ester Synthesis pathway. This method ensures high regioselectivity for the branching at the alpha-carbon.

Reagents & Materials

-

Precursors: Diethyl malonate (or Dimethyl malonate), 1-Bromopropane, 5-Bromo-1-pentene.

-

Bases: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

-

Solvents: Ethanol (anhydrous), THF, Toluene.

Step-by-Step Methodology

Phase 1: Formation of the Carbon Skeleton

-

Mono-alkylation: React diethyl malonate with 1.05 eq of sodium ethoxide in ethanol, followed by the addition of 1-bromopropane . Reflux for 4-6 hours.

-

Result: Diethyl 2-propylmalonate.

-

-

Second Alkylation: React the mono-alkylated product with 1.1 eq of sodium ethoxide (or NaH in THF for higher reactivity), followed by 5-bromo-1-pentene . Reflux for 8-12 hours.[1]

-

Result: Diethyl 2-propyl-2-(pent-4-enyl)malonate.

-

Phase 2: Hydrolysis and Decarboxylation

-

Saponification: Treat the dialkylated diester with excess 50% NaOH/KOH solution. Heat to reflux until the ester layer disappears.

-

Result: 2-Propyl-2-(pent-4-enyl)malonic acid (dicarboxylate salt).

-

-

Decarboxylation: Acidify with concentrated HCl to pH < 1. Extract the dicarboxylic acid.[2][3] Heat the neat solid/oil to 160-180°C. CO₂ evolves efficiently.

-

Result: Crude 2-Propyl-6-heptenoic acid .[3]

-

Phase 3: Purification

-

Distillation: Purify the crude oil via vacuum distillation.

-

Alternative (Patent Method): Convert to the methyl ester (Methyl 2-propyl-6-heptenoate) using methanol/H₂SO₄, purify via column chromatography (Silica gel, Hexane/EtOAc), and then hydrolyze back to the acid for the final high-purity product.

Synthesis Workflow Diagram

Caption: Malonic ester synthesis route for 2-propyl-6-heptenoic acid via sequential alkylation.

Application: Immunoassay Hapten Design

The primary industrial application of 2-propyl-6-heptenoic acid is as a hapten for generating antibodies against Valproic Acid.

The Challenge

Valproic acid is a small molecule (MW ~144 Da) and is non-immunogenic. To create antibodies, it must be conjugated to a carrier protein (e.g., BSA). However, conjugating directly to the carboxylic acid group (the "head") blocks the primary recognition site, resulting in poor antibody specificity.

The Solution: Distal Conjugation

PHA solves this by providing a "tail" (the alkene) for conjugation.

-

Functionalization: The terminal double bond of PHA is reacted with thioacetic acid (radical addition) to form a thioester, which is then hydrolyzed to a thiol (-SH) or directly reacted.

-

Conjugation: The resulting derivative is coupled to a carrier protein (e.g., via a maleimide linker or direct disulfide bond).

-

Result: The antibody recognizes the "2-propyl-pentanoic" core (which mimics VPA) while the protein carrier is attached distally via the extended heptenoic chain, minimizing steric hindrance.

Hapten Activation Diagram

Caption: Strategy for converting 2-propyl-6-heptenoic acid into an immunogen for VPA antibody production.

Toxicology & SAR Context

While PHA is a tool compound, its structure offers insights into VPA toxicity mechanisms.

-

Hepatotoxicity Hypothesis: VPA hepatotoxicity is linked to the formation of 4-ene-VPA , a metabolite with a terminal double bond that inhibits mitochondrial beta-oxidation.

-

PHA as a Probe: PHA also possesses a terminal double bond. However, the chain is extended by 2 carbons.

-

Hypothesis: If PHA undergoes beta-oxidation, it would lose a 2-carbon unit (acetyl-CoA), potentially generating a 5-carbon intermediate resembling 4-ene-VPA.

-

Implication: This makes PHA a valuable negative or positive control in mechanistic toxicology studies to determine if the position of the double bond relative to the carboxyl group is the sole determinant of toxicity.

-

References

-

PrepChem. "Synthesis of 2-propyl-6-heptenoic acid."[4] PrepChem.com. Available at: [Link]

- Mochida Seiyaku K.K. "Method for determination of valproic acid and reagents therein." European Patent EP0043285B1.

-

Palaty, J. & Abbott, F.S. "Structure-activity relationships of unsaturated analogues of valproic acid." Journal of Medicinal Chemistry, 1995. Available at: [Link]

- Nau, H. et al. "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism." Pharmacology & Toxicology, 1991. (Contextual reference for VPA analogue toxicity).

Sources

- 1. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0043285B1 - Method for determination of valproic acid and reagents therein - Google Patents [patents.google.com]

- 3. EP0043285B1 - Method for determination of valproic acid and reagents therein - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

Technical Guide: Solubility and Stability of 2-Propyl-6-heptenoic Acid

The following technical guide details the solubility, stability, and physicochemical profile of 2-Propyl-6-heptenoic acid , a structural analog of Valproic Acid (VPA) characterized by a terminal alkene functionality.

This guide is structured for researchers requiring actionable data for synthesis, formulation, and stability testing.

CAS Registry Number: 81305-62-6 (Acid) | 157501-10-5 (Ethyl Ester) Formula: C₁₀H₁₈O₂ Molecular Weight: 170.25 g/mol IUPAC Name: 2-propylhept-6-enoic acid

Part 1: Executive Technical Summary

2-Propyl-6-heptenoic acid is a medium-chain, unsaturated fatty acid derivative. Structurally, it consists of a heptenoic acid backbone (7 carbons) with a terminal double bond at position 6 and a propyl substitution at the

It is primarily utilized as:

-

A Metabolic Probe: Used to study the metabolism of Valproic Acid (VPA) and the impact of chain unsaturation on

-oxidation. -

A Functional Monomer: Incorporated into crosslinked polymer gels to introduce terminal vinyl groups for post-polymerization modification.

-

A Synthetic Intermediate: Precursor for lactonization reactions (e.g., iodolactonization) to form substituted lactones.

Key Handling Constraint: Unlike its saturated analog (2-propylheptanoic acid), the terminal alkene at C6 introduces susceptibility to oxidative degradation (ozonolysis/epoxidation) and radical-induced polymerization.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values from patent literature and predicted values based on Structure-Activity Relationships (SAR) with Valproic Acid (C8 saturated) and 6-Heptenoic Acid (C7 unsaturated).

Table 1: Physicochemical Properties[1][2]

| Property | Value / Description | Source/Method |

| Physical State | Colorless to pale yellow oil | Exp. (EP0043285B1) |

| Boiling Point | ~265°C (760 mmHg) / 140–145°C (15 mmHg) | Pred. (Joback Method) |

| Density | 0.92 – 0.95 g/mL | Analog (6-Heptenoic) |

| pKa | 4.75 ± 0.10 | Pred. (Carboxyl group) |

| LogP (Octanol/Water) | 3.1 – 3.4 | Pred. (Crippen Method) |

| Refractive Index | Analog Estimate | |

| Flash Point | >110°C | Closed Cup (Est.) |

Part 3: Solubility Data

Aqueous Solubility

2-Propyl-6-heptenoic acid exhibits pH-dependent solubility .

-

pH < 5 (Protonated): The compound is highly lipophilic (LogP ~3.2) and effectively insoluble in water (< 0.5 mg/mL). It will form an oily layer or emulsion.

-

pH > 7 (Ionized): As a carboxylate salt (e.g., sodium 2-propyl-6-heptenoate), solubility increases significantly (> 50 mg/mL).

Organic Solvent Compatibility

The compound is miscible with standard organic solvents used in lipid chemistry.

| Solvent | Solubility Rating | Application Notes |

| Ethanol | Miscible | Preferred for stock solutions. |

| DMSO | Miscible (> 20 mg/mL) | Suitable for biological assays. |

| DMF | Miscible | Used in synthesis/coupling. |

| Hexane | Miscible | Extraction solvent (protonated form). |

| Chloroform | Miscible | NMR / Lipid extraction. |

Part 4: Stability & Degradation Profile

The stability of 2-Propyl-6-heptenoic acid is governed by two functional groups: the carboxylic acid (chemically stable, prone to salt formation) and the terminal alkene (reactive, prone to oxidation).

Oxidative Instability (Critical)

The terminal double bond (

-

Mechanism: Reaction with atmospheric oxygen (slow) or ozone (fast) leads to cleavage or epoxide formation.

-

Risk: Prolonged exposure to air at room temperature causes yellowing and formation of peroxides.

-

Mitigation: Store under inert gas (Argon/Nitrogen).

Thermal Stability

-

Hydrolysis: The acid form is stable to hydrolysis. The ester precursors (e.g., ethyl 2-propyl-6-heptenoate) require strong base/heat to hydrolyze.

-

Polymerization: High heat (>150°C) without radical inhibitors may induce oligomerization via the alkene tail.

Storage Recommendations

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Container: Amber glass (protect from light) with Teflon-lined cap.

-

Atmosphere: Purge headspace with Nitrogen/Argon after use.

Part 5: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine exact solubility in a specific buffer or vehicle.

-

Preparation: Add excess 2-Propyl-6-heptenoic acid (approx. 20 mg) to 2 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved oil droplets.

-

Quantification: Remove supernatant, dilute in Acetonitrile, and analyze via HPLC-UV (210 nm) or LC-MS.

Protocol B: Forced Degradation Study (Oxidative Stress)

Use this to validate the stability of your specific batch.

-

Control: Dilute sample to 1 mg/mL in Methanol.

-

Stress: Add Hydrogen Peroxide (

) to a final concentration of 3%. Incubate at room temperature for 4 hours. -

Analysis: Analyze via LC-MS.

-

Expected Degradant: 6,7-epoxy-2-propylheptanoic acid (M+16).

-

Part 6: Synthesis & Degradation Pathways (Visualized)

The following diagrams illustrate the synthesis logic (confirming the structure) and the primary degradation risks.

Diagram 1: Synthesis and Structural Logic

This pathway confirms the position of the propyl and heptenoic chains, validating the identity of the compound.

Caption: Synthesis via alpha-alkylation of methyl pentanoate, confirming the 2-propyl and 6-heptenoic structural arrangement.

Diagram 2: Degradation Pathways

Use this to interpret impurity peaks in stability studies.

Caption: Primary degradation routes: Alkene oxidation (epoxidation/cleavage) and radical polymerization.

Part 7: References

-

Matsumoto, I. et al. (1982). Method for determination of valproic acid and reagents therein. European Patent EP0043285B1. (Describes synthesis and physical state of 2-propyl-6-heptenoic acid).

-

ChemBK. (2024). 2-Propyl-6-heptenoic acid CAS 81305-62-6 Data.[1][2] (Confirming CAS and Formula).

-

L'Oreal. (2020). Crosslinked Gel Formulation.[1] European Patent EP3985046A1. (Cites use as a functional monomer).

-

PubChem. 2-Propylheptanoic Acid (Analog). National Library of Medicine. (Source for SAR-based physicochemical predictions).

Sources

Strategic Identification of 2-Propyl-6-heptenoic Acid Ethyl Ester

A Technical Guide for Valproic Acid Analogue Profiling

Executive Summary

The precise identification of 2-Propyl-6-heptenoic acid ethyl ester (CAS: 157501-10-5) is a critical competency in the development of antiepileptic drugs (AEDs), specifically as an internal standard or impurity marker in the synthesis of Valproic Acid (VPA) and its second-generation analogues. As a structural homolog of VPA (2-propylpentanoic acid), this molecule presents unique analytical challenges due to its isomeric proximity to other branched fatty esters and the specific reactivity of its terminal alkene.

This guide provides a definitive technical workflow for the synthesis, isolation, and multi-modal spectroscopic characterization of this compound. It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation.

Chemical Provenance and Synthesis Logic

To identify a molecule accurately, one must understand its origin. 2-Propyl-6-heptenoic acid ethyl ester is typically generated via

1.1 Mechanistic Pathway

The synthesis relies on the kinetic deprotonation of methyl or ethyl pentanoate using a hindered base (LDA), followed by nucleophilic attack on 5-bromo-1-pentene.

Reaction Scheme:

-

Substrate: Ethyl Pentanoate (provides the

-propyl group). -

Reagent: Lithium Diisopropylamide (LDA) at -78°C (generates the enolate).

-

Electrophile: 5-Bromo-1-pentene (installs the heptenoic chain).

Figure 1: Synthetic pathway for the generation of 2-Propyl-6-heptenoic acid ethyl ester via enolate alkylation.

Physicochemical Profile

Before instrumental analysis, the physicochemical constants provide a baseline for handling and separation.

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-propylhept-6-enoate | Defines the 7-carbon backbone.[1] |

| Molecular Formula | C₁₂H₂₂O₂ | Unsaturation Degree = 2 (1 C=O, 1 C=C). |

| Molecular Weight | 198.30 g/mol | Key for MS molecular ion selection. |

| Boiling Point | ~220–230°C (est.)[2] | High boiling point requires high GC oven temps. |

| Solubility | Organic solvents (Hexane, DCM) | Immiscible in water; requires liquid-liquid extraction. |

| Appearance | Colorless Oil | Typical of mid-chain fatty esters. |

Spectroscopic Identification Strategy

This section details the specific spectral fingerprints required to confirm the structure, distinguishing it from saturated analogues (like VPA ethyl ester) or isomers (like 4-pentenyl derivatives).

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: Electron Impact (EI) ionization at 70 eV.

Diagnostic Fragmentation:

The molecule undergoes characteristic fragmentation for

-

Molecular Ion (

): m/z 198 (often weak but visible). -

McLafferty Rearrangement: The ethyl ester group facilitates a rearrangement involving the

-hydrogen from the propyl or heptenyl chain. - -Cleavage: Loss of the alkoxy group or the alkyl chains.

Key Ions Table:

| m/z | Fragment Origin | Diagnostic Value |

| 198 | Confirms Molecular Weight. | |

| 153 | Loss of ethoxy group (Acylium ion). | |

| 129 | Loss of the pentenyl chain ( | |

| 155 | Loss of the propyl chain ( | |

| 88 | McLafferty Ion | Characteristic of ethyl esters with |

| 55 | Allylic fragment from the terminal alkene chain. |

3.2 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the position of the double bond.

H NMR (400 MHz, CDCl-

5.75 - 5.85 (1H, m): The internal vinyl proton (

-

4.90 - 5.05 (2H, m): The terminal vinyl protons (

-

4.12 (2H, q, J=7.1 Hz): Methylene of the ethyl ester (

-

2.30 - 2.40 (1H, m): The

-

2.05 (2H, q): Allylic methylene protons (

- 0.90 (3H, t): Methyl of the propyl group.

-

Carbonyl: ~176 ppm.

-

Alkene: ~138 ppm (internal) and ~115 ppm (terminal).

- -Carbon: ~45-47 ppm (characteristic of branching).

3.3 Infrared Spectroscopy (FT-IR)

-

1735 cm

: Strong Ester C=O stretch. -

1640 cm

: Weak C=C stretch (confirms unsaturation). -

3075 cm

: Weak =C-H stretch (terminal alkene).

Analytical Protocol: Step-by-Step

This protocol assumes the analyte is present in a reaction mixture or biological extract.

Phase 1: Sample Preparation

-

Extraction: Dilute 100 µL of reaction mixture into 1 mL of n-Hexane .

-

Wash: Wash with 500 µL saturated NaHCO

to remove any unreacted acidic species (if hydrolysis occurred). -

Drying: Pass the organic layer through a micro-column of anhydrous Na

SO

Phase 2: GC-MS Acquisition

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are preferred for fatty esters.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temperature Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 10°C/min to 200°C.

-

Ramp: 20°C/min to 280°C (Hold 3 min).

-

-

Inlet: Splitless mode (250°C).

Phase 3: Data Interpretation Workflow

Use the following logic gate to confirm identity.

Figure 2: Decision tree for the mass spectrometric identification of the target ester.

References

- Vertex Pharmaceuticals Inc. (1982). Method for determination of valproic acid and reagents therein. European Patent EP0043285B1.

-

Barta, N. S., Kirk, B. A., & Stille, J. R. (1994).[1][3] Synthesis of 2-propyl-6-heptenoic acid derivatives. Journal of the American Chemical Society, 116(20), 8912-8919.[1][3] (Contextual citation for alkylation chemistry of heptenoic derivatives).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 560341, Ethyl 6-heptenoate. (Structural reference for the parent backbone). Available at: [Link][4]

-

Pharmaffiliates. (n.d.). 2-Propyl-6-heptenoic Acid Ethyl Ester (CAS 157501-10-5).[5][6][7][8] Product Catalog. Available at: [Link]

Sources

- 1. 2-propylhept-6-en-1,1,2-d3-1-ol - CAS号 157501-00-3 - 摩熵化学 [molaid.com]

- 2. 6-Heptenoic acid 99 1119-60-4 [sigmaaldrich.com]

- 3. ethyl 2-propyl-2-deuterio-6-heptenoate - CAS号 157500-92-0 - 摩熵化学 [molaid.com]

- 4. Ethyl 6-heptenoate | C9H16O2 | CID 560341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page 06801 (Chemical) [intlab.org]

- 6. 57883-92-8_1,1-dicyclohexyl-3-methyl-ureaCAS号:57883-92-8_1,1-dicyclohexyl-3-methyl-urea【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 157501-10-5|2-Propyl-6-heptenoic Acid Ethyl Ester|2-Propyl-6-heptenoic Acid Ethyl Ester|-范德生物科技公司 [bio-fount.com]

Advanced Chemical Synthesis Precursors for 2-Substituted Heptenoic Acids: A Technical Whitepaper

Executive Summary

2-Substituted heptenoic acids are high-value aliphatic intermediates that form the critical structural backbone of numerous active pharmaceutical ingredients (APIs). They are heavily utilized in the synthesis of valproic acid analogs, histone deacetylase (HDAC) inhibitors, and the macrocyclic cores of migrastatin analogs used in anti-metastatic cancer research . The synthesis of these

Core Synthetic Strategies and Precursor Selection

The selection of precursors for 2-substituted heptenoic acids is entirely dictated by the target stereochemistry required for downstream API formulation.

The Knoevenagel-Doebner Condensation (Thermodynamic E-Selectivity)

For large-scale syntheses where the thermodynamically stable (E)-isomer is required, the Knoevenagel-Doebner condensation is the industry standard .

-

Precursors: Pentanal (valeraldehyde) and a 2-alkylmalonic acid (e.g., 2-propylmalonic acid).

-

Mechanistic Causality: This reaction utilizes a secondary amine (typically piperidine) in catalytic amounts. Rather than relying solely on the weak nucleophilicity of the malonate enolate, piperidine condenses with pentanal to form a highly electrophilic iminium ion. This significantly lowers the activation energy for carbon-carbon bond formation. Subsequent dehydration yields an alkylidenemalonic acid, which undergoes thermally driven decarboxylation. The steric bulk of the

-substituent forces the alkyl chain into the trans position relative to the carboxylic acid, heavily favoring the (E)-2-alkyl-2-heptenoic acid.

Horner-Wadsworth-Emmons (HWE) Olefination (Kinetic Z-Selectivity)

When synthesizing complex macrocycles like migrastatin core analogs, the (Z)-isomer is strictly required to facilitate downstream ring-closing metathesis (RCM) . Standard Knoevenagel or Wittig routes fail to provide this geometry.

-

Precursors: Pentanal and Ando’s Phosphonate (e.g., ethyl 2-(di-o-tolylphosphono)propionate).

-

Mechanistic Causality: The HWE reaction proceeds via an oxaphosphetane intermediate. Standard trialkyl phosphonates allow the initial cis-oxaphosphetane to equilibrate to the more stable trans-oxaphosphetane, yielding E-alkenes. Ando’s phosphonates utilize electron-withdrawing aryloxy groups on the phosphorus atom. This increases the electrophilicity of the phosphorus, vastly accelerating the elimination step. The rapid elimination kinetically traps the initial cis-oxaphosphetane before it can equilibrate, yielding the desired (Z)-2-substituted heptenoate with high stereofidelity.

Comparative Precursor Data

The following table summarizes the quantitative and qualitative metrics of the primary precursor systems used in the synthesis of 2-substituted heptenoic acids .

| Synthesis Strategy | Primary Precursors | Stereoselectivity | Scalability | Primary Application |

| Knoevenagel-Doebner | Pentanal + 2-Alkylmalonic Acid | >95% E-isomer (Thermodynamic) | High (Multi-kg) | Standard APIs, Fragrance Esters |

| Modified HWE (Ando) | Pentanal + Diaryl Phosphonoacetate | >90% Z-isomer (Kinetic) | Medium (Gram scale) | Macrocyclic Core Analogs |

| Standard HWE | Pentanal + Trialkyl Phosphonoacetate | >90% E-isomer (Thermodynamic) | High (Multi-kg) | Generic |

| Cross-Metathesis | 1-Hexene + 2-Alkylacrylic Acid | Variable (Catalyst dependent) | Low-Medium | Complex functionalized derivatives |

Mechanistic Pathway Visualizations

Figure 1: Kinetic Z-selective HWE olefination pathway using Ando's phosphonate.

Figure 2: Thermodynamic E-selective Knoevenagel-Doebner condensation workflow.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality control checks prevent downstream failures.

Protocol 1: Synthesis of (E)-2-Propyl-2-heptenoic Acid via Knoevenagel-Doebner

Objective: High-yield synthesis of the (E)-isomer using thermodynamic control.

-

Reagent Preparation: In a dry, round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-propylmalonic acid (1.1 eq) in anhydrous pyridine (acting as both solvent and weak base).

-

Catalysis & Condensation: Add pentanal (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Causality: Piperidine rapidly reacts with pentanal to form an iminium ion, which is significantly more susceptible to nucleophilic attack by the malonate enolate than the parent aldehyde.

-

-

Dehydration & Decarboxylation: Heat the reaction mixture to 80 °C for 2 hours to promote condensation, then increase the temperature to reflux (~110 °C). Maintain reflux until the evolution of CO₂ gas ceases (typically 4-6 hours).

-

Causality: The elevated thermal energy overcomes the activation barrier for the 6-membered cyclic transition state required for decarboxylation, driving the equilibrium toward the highly conjugated (E)-alkene.

-

-

Self-Validation & Workup:

-

Cool the mixture to room temperature and acidify with 1M HCl to pH 2.

-

Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHSO₃.

-

Validation Check: The NaHSO₃ wash is critical; it forms a water-soluble bisulfite adduct with any unreacted pentanal, effectively purging it from the organic layer.

-

Dry over MgSO₄, filter, and concentrate. Perform TLC (Hexane:EtOAc 4:1); the product will appear as a distinct UV-active spot that stains bright yellow with bromocresol green (confirming the presence of the carboxylic acid).

-

Protocol 2: Synthesis of (Z)-2-Methyl-2-heptenoic Acid via Modified HWE

Objective: Kinetic trapping of the (Z)-isomer for macrocyclic precursors.

-

Phosphonate Deprotonation: In a flame-dried flask under argon, dissolve ethyl 2-(di-o-tolylphosphono)propionate (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add DBU (1.2 eq) dropwise.

-

Causality: DBU is a strong, non-nucleophilic base that cleanly generates the phosphonate carbanion without risking nucleophilic attack on the ester moiety.

-

-

Aldehyde Addition: Add pentanal (1.0 eq) dropwise over 15 minutes.

-

Causality: Maintaining the reaction at -78 °C is critical. The low temperature prevents the equilibration of the initially formed cis-oxaphosphetane into the trans-oxaphosphetane, ensuring kinetic control.

-

-

Elimination: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature.

-

Causality: Warming provides the necessary thermal energy for the rapid syn-elimination of the diaryl phosphate byproduct, locking in the (Z)-geometry.

-

-

Self-Validation & Workup:

-

Quench the reaction with saturated aqueous NH₄Cl and extract with methyl tert-butyl ether (MTBE).

-

Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Validation Check: Before proceeding to column chromatography, take a crude ¹H NMR in CDCl₃. The stereofidelity must be validated by integrating the vinylic proton signal; the (Z)-isomer will typically display a downfield shift compared to the (E)-isomer due to the deshielding effect of the cis-carbonyl oxygen. A Z:E ratio of >90:10 confirms a successful kinetic trap.

-

References

-

Title: The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer Source: Pharmaceuticals (MDPI) / PubMed Central (PMC) URL: [Link]

-

Title: A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL: [Link]

Orchestrating Immunity: A Technical Guide to Unsaturated Fatty Acid Derivatives in Immunochemistry

Executive Summary

The landscape of immunochemistry has historically been dominated by protein-centric paradigms—cytokines, chemokines, and surface receptors. However, unsaturated fatty acid derivatives, collectively known as lipid mediators, have emerged as master orchestrators of the immune response[1]. Ranging from pro-inflammatory eicosanoids to Specialized Pro-resolving Mediators (SPMs), these highly potent, short-lived autacoids dictate the trajectory of inflammation and tissue homeostasis[2][3].

This whitepaper provides an in-depth technical synthesis of lipid mediator immunochemistry. It explores the mechanistic pathways of lipid-mediator class switching, evaluates the analytical modalities required to detect these elusive molecules, and provides field-proven, self-validating protocols for their quantification and spatial mapping.

The Lipid Mediator Landscape: From Initiation to Resolution

Unsaturated fatty acids embedded within the phospholipid bilayer are not merely structural components; they are the biochemical precursors to a vast signaling network. Upon cellular activation or tissue injury, phospholipase A2 (PLA2) liberates these fatty acids, funneling them into distinct enzymatic cascades[4].

The Pro-Inflammatory Vanguard (ω-6 Derivatives)

Arachidonic acid (AA), an omega-6 (ω-6) polyunsaturated fatty acid (PUFA), is the primary substrate for cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX)[5].

-

Prostaglandins (e.g., PGE2, PGD2): Drive vasodilation, vascular permeability, and the recruitment of polymorphonuclear leukocytes (PMNs)[2][6].

-

Leukotrienes (e.g., LTB4): Act as potent chemoattractants, guiding neutrophils to the site of injury via steep concentration gradients[7].

The Resolution Phase and SPMs (ω-3 & ω-6 Derivatives)

Inflammation resolution is not a passive decay of pro-inflammatory signals, but an actively programmed biochemical cascade[3]. As acute inflammation progresses, the local accumulation of PGE2 and PGD2 triggers a transcriptional reprogramming event within leukocytes known as the "Lipid-Mediator Class Switch" [1][2]. This switch upregulates 15-LOX, redirecting lipid metabolism toward the synthesis of Specialized Pro-resolving Mediators (SPMs)[8].

Derived primarily from omega-3 (ω-3) PUFAs like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA), SPMs include:

-

Resolvins (RvE and RvD series): Halt neutrophil infiltration and stimulate the phagocytosis of apoptotic cells (efferocytosis)[9][10].

-

Protectins and Maresins: Promote tissue regeneration and counter-regulate pro-inflammatory cytokine networks[3][6].

Nitro-Fatty Acids (NO2-FA)

Beyond enzymatic oxidation, unsaturated fatty acids can undergo non-enzymatic nitration in the presence of reactive nitrogen species (e.g., •NO2) during intense inflammation[11]. These electrophilic nitro-fatty acids act as endogenous ligands for PPARγ, exerting potent anti-inflammatory effects via Michael addition reactions with target proteins, thereby inhibiting NF-κB signaling[11][12].

Biosynthetic Pathways & Immune Signaling

The following diagram illustrates the causal flow of lipid mediator biosynthesis, highlighting the critical inflection point of the lipid-mediator class switch.

Caption: The biosynthetic trajectory of lipid mediators, transitioning from COX/5-LOX driven acute inflammation to 15-LOX mediated resolution.

Immunochemical & Analytical Detection Modalities

Detecting unsaturated fatty acid derivatives presents unique biochemical challenges. Unlike proteins, lipids lack immunogenic tertiary structures, making antibody generation difficult. Furthermore, lipid mediators exist as complex families of isobaric epimers (molecules with identical masses but different stereochemistry) that possess drastically different biological functions[6][10].

To navigate this, researchers rely on a spectrum of analytical modalities, summarized below:

| Modality | Primary Target | Sensitivity | Multiplexing | Spatial Resolution | Key Advantage |

| LC-MS/MS Metabololipidomics | Entire SPM & Eicosanoid profile | High (Picogram) | Ultra-High (>50 lipids) | None (Bulk homogenate/fluid) | Gold standard for stereospecific identification via diagnostic ions[9][10]. |

| Competitive ELISA | Single targets (e.g., PGE2, LTB4) | Moderate to High | Low (Single analyte) | None (Bulk homogenate/fluid) | High-throughput, accessible for routine screening of classic eicosanoids[7][13]. |

| EicosaCell Assay (In Situ) | Intracellular synthesis sites | Moderate | Low (1-2 targets) | High (Subcellular) | Covalently traps lipids at synthesis sites (e.g., lipid droplets) for imaging[5]. |

| Spatial MALDI-MSI | Tissue lipidomics | Low to Moderate | High | Moderate (10-50 µm) | Maps lipid distribution directly on tissue sections without antibodies. |

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific chemical rationales (causality) to prevent the artifactual generation or degradation of lipid mediators ex vivo.

Protocol 1: Targeted LC-MS/MS Metabololipidomics for SPM Profiling

Because SPMs operate at pico-to-nanomolar concentrations and are rapidly oxidized, sample handling is the most critical variable[9][10].

Step 1: Sample Quenching & Internal Standardization

-

Action: Immediately upon collection (e.g., plasma, exudate), quench the sample in 4 volumes of ice-cold methanol.

-

Validation: Simultaneously spike the sample with a cocktail of heavy-isotope deuterated internal standards (e.g., d4-PGE2, d5-RvD2, d5-LTC4).

-

Causality: Cold methanol instantly denatures endogenous COX/LOX enzymes, preventing the artifactual ex vivo generation of eicosanoids. The early addition of deuterated standards acts as a self-validating control; any subsequent loss of lipids during extraction will equally affect the heavy standards, allowing for precise mathematical correction of matrix effects and recovery rates[10].

Step 2: Solid-Phase Extraction (SPE)

-

Action: Acidify the methanolic sample to pH 3.5 using HCl. Load onto a pre-conditioned C18 solid-phase extraction cartridge. Wash with mass-spectrometry grade water followed by hexane. Elute the lipid mediators using methyl formate.

-

Causality: Acidification protonates the carboxylic acid moiety of the lipid mediators, rendering them highly hydrophobic so they bind tightly to the C18 resin. The hexane wash removes highly non-polar bulk lipids (like triglycerides), while methyl formate selectively elutes the mildly polar oxylipins, dramatically reducing ion suppression in the mass spectrometer[10].

Step 3: LC-MS/MS Acquisition & Identification

-

Action: Evaporate the methyl formate under a gentle stream of nitrogen gas and reconstitute in methanol/water. Inject into a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

-

Validation: Identification requires matching the chromatographic Retention Time (RT) with authentic synthetic standards, alongside the presence of at least 6 diagnostic MS/MS fragmentation ions[10][14].

-

Causality: Isobaric epimers (e.g., 17R-RvD1 vs. 17S-RvD1) yield identical parent masses and highly similar primary MRM transitions. Relying on mass alone leads to false positives. Chromatographic separation combined with multi-ion spectral matching is the only way to confirm stereospecific bioactivity[10].

Protocol 2: EicosaCell Assay for Spatiotemporal Localization

Standard immunohistochemistry fails for lipid mediators because permeabilization detergents (like Triton X-100) dissolve the lipid membranes where these molecules reside, washing the target away[5]. The EicosaCell protocol solves this via chemical immobilization.

Step 1: Covalent Cross-linking

-

Action: Treat activated immune cells with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC) prior to fixation.

-

Causality: EDAC is a zero-length cross-linker. It covalently bonds the free carboxyl group of the newly synthesized eicosanoid (e.g., PGE2 or LTB4) to the primary amines of adjacent structural proteins[5]. This permanently immobilizes the lipid mediator at its exact subcellular site of synthesis (e.g., the perinuclear envelope or cytosolic lipid droplets).

Step 2: Selective Permeabilization

-

Action: Fix cells with paraformaldehyde, then permeabilize using a low concentration of saponin (0.1%) instead of Triton X-100.

-

Causality: Triton X-100 aggressively strips all lipids, destroying lipid droplets. Saponin selectively complexes with membrane cholesterol, creating pores large enough for antibodies to enter while preserving the structural integrity of the lipid bodies where eicosanoid synthesis occurs[5].

Step 3: Immunodetection

-

Action: Incubate with highly specific primary antibodies against the target eicosanoid (e.g., anti-PGE2), followed by fluorophore-conjugated secondary antibodies. Image via confocal microscopy to observe distinct punctate localization at lipid bodies[5].

Therapeutic Implications & Drug Development

The realization that inflammation resolution is an active, receptor-mediated process has catalyzed a paradigm shift in drug development, moving from anti-inflammatory strategies (which simply block COX/LOX pathways and can impair host defense) to pro-resolving pharmacology[3][15].

-

SPM Analogs: Synthetic, metabolically stable analogs of Resolvins and Lipoxins are currently in clinical trials for chronic inflammatory conditions, dry eye disease, and neurodegeneration. By targeting specific G-protein coupled receptors (GPCRs) like ALX/FPR2 and GPR32, these drugs actively clear apoptotic debris without suppressing the adaptive immune system[3][16].

-

Nitro-Fatty Acid Therapeutics: Electrophilic fatty acid derivatives are being explored as systemic metabolic regulators. By acting as Michael acceptors, they covalently modify and activate PPARγ, offering a novel therapeutic axis for metabolic syndrome and cardiovascular inflammation[11][12].

-

Biomarker Discovery: The ratio of pro-inflammatory eicosanoids to SPMs in human plasma or exudates (measured via LC-MS/MS) is emerging as a critical diagnostic biomarker to predict patient outcomes in sepsis, severe trauma, and chronic autoimmune diseases[9][10].

References

Sources

- 1. Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pro-resolving lipid mediators in diseases: exploring the molecular basis and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosanoids: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. cusabio.com [cusabio.com]

- 8. scispace.com [scispace.com]

- 9. Identification of specialized pro-resolving mediator clusters from healthy adults after intravenous low-dose endotoxin and omega-3 supplementation: a methodological validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch [frontiersin.org]

- 16. researchgate.net [researchgate.net]

2-Propyl-6-heptenoic acid safety data sheet (SDS) for researchers

This guide is structured as a high-level technical whitepaper and operational safety manual. It moves beyond the constraints of a standard 16-section SDS, providing the contextual scientific data required for research and drug development applications.

Operational Safety, Synthesis, and Pharmacological Context

Document Control:

-

Target Molecule: 2-Propyl-6-heptenoic acid

-

CAS Registry Number: 81305-62-6

-

Molecular Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol

-

Primary Application: Anticonvulsant research, Valproic Acid (VPA) analogue synthesis, GABA-T inhibitor development.

Part 1: Chemical Identity & Physicochemical "Hardware"

Researchers must understand the physical behavior of the molecule to design effective isolation and reaction protocols. 2-Propyl-6-heptenoic acid is a branched-chain, unsaturated fatty acid. Its structure combines the lipophilic branching of Valproic Acid (VPA) with a reactive terminal alkene, offering a handle for further functionalization (e.g., iodolactonization or metathesis).

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value / Characteristic | Experimental Note |

| Physical State | Liquid (at 20°C) | Viscous, oil-like consistency. |

| Boiling Point | ~255–260°C (Atmospheric) | Predicted. Typically distilled under reduced pressure (e.g., 145–150°C @ 15 mmHg) to prevent polymerization. |

| Density | 0.91 – 0.93 g/mL | Lighter than water; forms the upper phase in aqueous extractions. |

| Solubility | Organic Solvents (High) | Miscible with DCM, Ethyl Acetate, DMSO, Ethanol. |

| Water Solubility | Low (< 1 mg/mL) | Requires pH adjustment (> pH 8.0) to solubilize as a salt.[1] |

| pKa | ~4.7 – 4.9 | Similar to VPA. Exists as a carboxylate anion at physiological pH. |

| Refractive Index | Useful for monitoring fraction purity during distillation. |

Part 2: Hazard Identification & Toxicology (The "Risk")

Critical Warning: As a structural analogue of Valproic Acid (2-propylpentanoic acid), this compound must be treated as a presumptive teratogen and reproductive toxin until proven otherwise. The terminal double bond does not negate the VPA-pharmacophore risks.

GHS Classification (Inferred from SAR*)

SAR: Structure-Activity Relationship extrapolation from Valproic Acid and 4-pentenoic acid.

-

Health Hazard (H360): May damage fertility or the unborn child. (Category 1A/1B)

-

Skin Irritation (H315): Causes skin irritation.[2] (Category 2)

-

Eye Irritation (H319): Causes serious eye irritation. (Category 2A)

-

Specific Target Organ Toxicity (H335): May cause respiratory irritation.

Toxicological Mechanism

The molecule possesses high lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB).

-

Teratogenicity: VPA analogues interfere with histone deacetylase (HDAC) inhibition and folate metabolism. 2-Propyl-6-heptenoic acid retains the branching at C2, which is critical for this toxicity profile.

-

Hepatotoxicity: The terminal alkene (

) allows for metabolic oxidation (omega-oxidation). Unlike VPA, which forms toxic 4-ene metabolites via beta-oxidation, the terminal double bond here may offer an alternative metabolic clearance route, potentially altering the toxicity profile, but caution is mandatory.

Part 3: Synthesis & Experimental Workflow

The synthesis of 2-Propyl-6-heptenoic acid classically follows a Malonic Ester Synthesis pathway. This route is preferred for its ability to control the C2 branching precisely.

Synthesis Pathway Diagram

The following diagram outlines the stepwise construction of the carbon skeleton.

Caption: Stepwise construction via double-alkylation of diethyl malonate, introducing the propyl group and the pentenyl chain sequentially.

Detailed Protocol: Step 2 (Critical Junction)

Context: You have already synthesized Diethyl 2-propylmalonate. Now you must introduce the unsaturated chain.

-

Reagents: Diethyl 2-propylmalonate (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion), 5-Bromo-1-pentene (1.1 eq), dry THF.

-

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Procedure:

-

Wash NaH with dry hexane to remove mineral oil. Suspend in dry THF.

-

Add Diethyl 2-propylmalonate dropwise at 0°C. Evolution of

gas will be vigorous. -

Stir at RT for 30 mins until gas evolution ceases (formation of sodiomalonate).

-

Add 5-Bromo-1-pentene dropwise.

-

Reflux for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

-

Work-up: Quench with saturated

. Extract with

Part 4: Handling, Storage & Emergency Response

Storage Protocol

The terminal alkene makes this compound susceptible to auto-oxidation over long periods, though less so than conjugated systems.

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.

-

Container: Amber glass (protects from photo-initiated radical formation).

-

Stabilizers: For bulk storage (>50g), consider adding BHT (Butylated hydroxytoluene) at 100 ppm if the application allows.

Emergency Decision Tree

In the event of exposure or spill, follow this logic flow to minimize bio-accumulation and injury.

Caption: Operational response logic for exposure and containment. Note the emphasis on soap/surfactants due to lipophilicity.

Part 5: Scientific References

-

Chemical Identity & CAS:

-

Source: ChemicalBook & ChemBK Global Chemical Register.

-

Entry: 2-Propyl-6-heptenoic acid (CAS 81305-62-6).

-

Link:

-

-

Synthesis Methodology (Malonic Ester & VPA Analogues):

-

Source: ResearchGate / Organic Syntheses.

-

Context: General procedure for alkylation of diethyl malonate to form VPA analogues.

-

Link:

-

-

Pharmacological Context (VPA Structure-Activity Relationships):

-

Source: National Institutes of Health (NIH) / PubMed.

-

Title: Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile.

-

Relevance: Establishes the teratogenic risks associated with C2-branched fatty acids.

-

Link:

-

-

Physical Properties (Analogous Data):

-

Source: Sigma-Aldrich / Merck.

-

Entry: 6-Heptenoic Acid (CAS 1119-60-4).

-

Relevance: Used for boiling point and density extrapolation (Base chain comparison).

-

Link:

-

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Propyl-6-heptenoic Acid via Saponification of Methyl Esters

Introduction & Mechanistic Rationale

2-Propyl-6-heptenoic acid is a highly valuable synthetic intermediate, widely utilized in the development of valproic acid analogs, novel antiepileptic pharmacophores, and hapten conjugates for immunochemical assays .

The synthesis of this free fatty acid from its corresponding methyl ester (methyl 2-propyl-6-heptenoate) relies on a classic base-catalyzed hydrolysis (saponification). Mechanistically, the hydroxide ion acts as a hard nucleophile, attacking the sterically hindered ester carbonyl to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group, generating the water-soluble sodium 2-propyl-6-heptenoate salt. Because

This application note provides a self-validating, phase-selective protocol designed to ensure high purity and yield without the need for complex column chromatography.

Materials and Reagents

Note: The following quantities are scaled for a standard 10 mmol synthesis. Adjust volumetrics proportionally for scale-up.

| Reagent / Material | Role in Protocol | Equivalents | Amount |

| Methyl 2-propyl-6-heptenoate | Starting Material | 1.0 eq | 1.84 g (10 mmol) |

| Sodium Hydroxide (NaOH) | Base / Nucleophile | 1.6 eq | 0.65 g (16.2 mmol) |

| Ethanol (EtOH) | Primary Solvent | - | 100 mL |

| Deionized Water (H₂O) | Co-solvent | - | 2.0 mL |

| Hexane | Non-polar Wash Solvent | - | 50 mL |

| Conc. Hydrochloric Acid (HCl) | Acidifying Agent | to pH ~2 | ~2–3 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | - | 3 × 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | As needed |

Experimental Workflow

Workflow for the saponification, acidification, and extraction of 2-propyl-6-heptenoic acid.

Step-by-Step Protocol

Step 1: Reaction Setup & Saponification

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.84 g of methyl 2-propyl-6-heptenoate in 100 mL of ethanol.

-

In a separate small vial, dissolve 0.65 g of NaOH pellets in 2.0 mL of deionized water. Add this aqueous basic solution to the ethanolic ester solution.

-

Attach a reflux condenser and heat the mixture under reflux (approx. 80 °C) for 2 hours .

Causality & Insight: Ethanol is selected as the primary solvent because it fully solubilizes the lipophilic methyl ester, while the small volume of water dissolves the NaOH, creating a homogeneous basic environment. Refluxing provides the necessary activation energy to overcome the steric hindrance of the

-branched propyl group.

Step 2: Primary Workup & Impurity Purge

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Suspend the resulting oily/solid residue in 30 mL of deionized water and transfer to a separatory funnel.

-

Add 50 mL of hexane to the separatory funnel, shake vigorously, and allow the phases to separate. Discard the upper organic (hexane) layer.

Causality & Insight: Ethanol must be stripped before extraction; otherwise, it will act as a co-solvent and cause emulsion formation. At this stage, the product is sodium 2-propyl-6-heptenoate (a water-soluble soap). Washing the aqueous layer with hexane selectively removes unreacted starting material and non-polar organic impurities while the product remains safely trapped in the aqueous phase.

Step 3: Acidification & Extraction

-

Transfer the aqueous layer to an Erlenmeyer flask. While stirring continuously, carefully add concentrated HCl dropwise until the solution reaches a pH of ~2 (verify using pH indicator strips).

-

Transfer the acidified aqueous mixture back to a clean separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the upper organic layers.

Causality & Insight: Adding concentrated HCl protonates the carboxylate salt . This neutralizes the charge, drastically increasing the molecule's lipophilicity and forcing it out of the aqueous phase. Ethyl acetate is an excellent hydrogen-bond accepting solvent that efficiently partitions the newly formed free carboxylic acid.

Step 4: Drying & Isolation

-

Wash the combined Ethyl Acetate layers with 20 mL of brine (saturated NaCl solution) to remove residual aqueous acid.

-

Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

-

Filter out the drying agent and concentrate the filtrate under reduced pressure.

-

Place the flask under a high vacuum for 1 hour to remove trace solvent, yielding 2-propyl-6-heptenoic acid as a colorless to pale yellow oil (Expected yield: ~1.25 g to 1.50 g).

Analytical Validation System

To ensure the protocol acts as a self-validating system, researchers should confirm the complete conversion of the ester to the acid. TLC (Hexane:EtOAc 8:2) visualized with a Bromocresol Green stain will show the disappearance of the high-

Expected Spectroscopic Data:

| Analytical Technique | Expected Signals / Diagnostic Values |

| ¹H NMR (CDCl₃, 400 MHz) | |

| Mass Spectrometry (ESI-) |

References

- Title: Method for determination of valproic acid and reagents therein (Patent EP0043285B1)

-

Title: Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application Note: Hapten Design and Conjugation Strategies Using 2-Propyl-6-heptenoic Acid for Valproic Acid (VPA) Monoclonal Antibody Production

Executive Overview